3,4-Dimethoxyphenylsulfonylethanol
Overview
Description
3,4-Dimethoxyphenylsulfonylethanol is an organic compound with the molecular formula C10H14O5S. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a sulfonylethanol group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Biochemical Pathways
A related compound, 3,4-dihydroxyphenylacetaldehyde (dopal), has been found to be involved in the formation of flexible cuticles in insects . This suggests that 3,4-Dimethoxyphenylsulfonylethanol might also influence similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylsulfonylethanol typically involves the reaction of 3,4-dimethoxyphenylsulfonyl chloride with ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of methoxy groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonylethanol derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylpropanoic acid
- 3,4-Dimethoxyphenylethanol
- 3,4-Dimethoxyphenylsulfone
Uniqueness
Compared to similar compounds, 3,4-Dimethoxyphenylsulfonylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylethanol group, in particular, allows for unique interactions in both chemical reactions and biological systems .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVUSDFEJBFMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374342 | |
Record name | 2-(3,4-dimethoxyphenyl)sulfonylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-13-5 | |
Record name | 2-(3,4-dimethoxyphenyl)sulfonylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 688763-13-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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